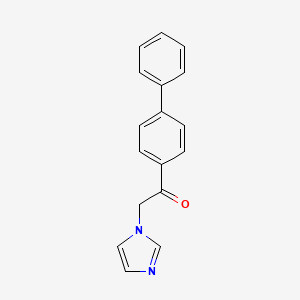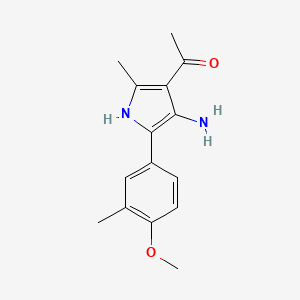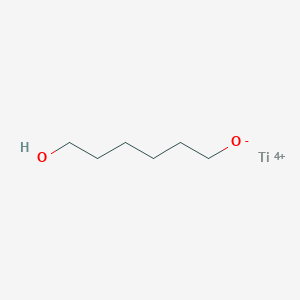
N-(2E)-TCO-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2E)-TCO-L-lysine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a trans-cyclooctene (TCO) moiety. The presence of the TCO group imparts unique reactivity to the molecule, making it valuable for various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2E)-TCO-L-lysine typically involves the modification of L-lysine to introduce the TCO group. One common method involves the use of a TCO precursor, which is reacted with L-lysine under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the efficient formation of the TCO-L-lysine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2E)-TCO-L-lysine undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the TCO group, altering the compound’s properties.
Substitution: The TCO group can participate in substitution reactions, where other chemical groups replace it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the TCO group can yield epoxides or other oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
N-(2E)-TCO-L-lysine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules for imaging and tracking studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2E)-TCO-L-lysine involves its ability to undergo specific chemical reactions due to the presence of the TCO group. This reactivity allows it to interact with various molecular targets and pathways, making it useful for modifying biomolecules and creating new compounds with desired properties.
Comparaison Avec Des Composés Similaires
N-(2E)-TCO-L-lysine can be compared to other lysine derivatives and compounds containing the TCO group. Similar compounds include:
N-(2E)-TCO-L-arginine: Another amino acid derivative with a TCO group, used in similar applications.
N-(2E)-TCO-L-ornithine: A derivative of ornithine with a TCO group, also used in bioconjugation and chemical synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to modify lysine residues in proteins, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C15H26N2O4 |
|---|---|
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
2-amino-6-(cyclooct-2-en-1-yloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h4,8,12-13H,1-3,5-7,9-11,16H2,(H,17,20)(H,18,19) |
Clé InChI |
RIPRFLAPFPCYBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


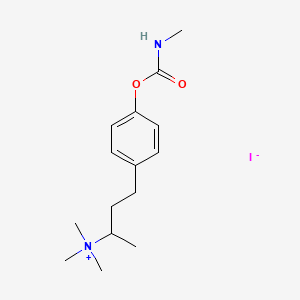
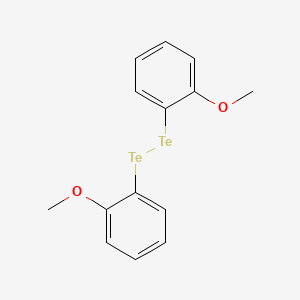
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
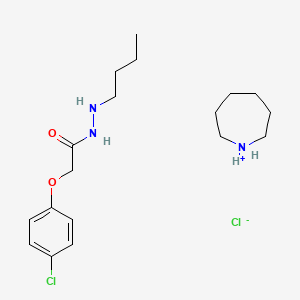
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

